molecular formula C17H16FN3O2S B5787737 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Katalognummer B5787737
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: HBRJXBJPVSBEDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in 2006 by scientists at Bayer Healthcare AG and has since been the subject of numerous scientific studies.

Wirkmechanismus

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 works by binding to the heme group of sGC, which is required for the enzyme's activity. This binding prevents the conversion of GTP to cGMP, leading to an accumulation of GTP and a decrease in cGMP levels. The resulting increase in GTP levels leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects. In animal studies, the compound has been shown to reduce pulmonary artery pressure and improve cardiac function. In vitro studies have demonstrated that this compound 73-6691 can inhibit platelet aggregation, suggesting potential applications in the treatment of thrombotic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is its high selectivity for sGC, which minimizes off-target effects. However, the compound has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain applications. Additionally, the cost of synthesizing this compound 73-6691 may be prohibitive for some research labs.

Zukünftige Richtungen

Future research on 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 is likely to focus on its potential therapeutic applications in a variety of disease states. The compound's ability to improve blood flow and reduce pulmonary artery pressure suggests potential applications in the treatment of pulmonary hypertension and heart failure. Additionally, the compound's ability to inhibit platelet aggregation may have applications in the treatment of thrombotic disorders. Further studies are needed to fully understand the potential of this compound 73-6691 as a therapeutic agent.

Synthesemethoden

The synthesis of 3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 involves several steps, including the reaction of 4-(propionylamino)aniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product. The synthesis of this compound 73-6691 has been optimized to produce high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide 73-6691 has been studied for its potential therapeutic applications in a variety of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by inhibiting sGC, which is an enzyme involved in the production of cyclic guanosine monophosphate (cGMP). By inhibiting sGC, this compound 73-6691 increases the levels of cGMP in the body, leading to vasodilation and improved blood flow.

Eigenschaften

IUPAC Name

3-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-6-8-14(9-7-13)20-17(24)21-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRJXBJPVSBEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.